Acridone

DNA photodamage photosensitizers HOMO energy

Acridone's 9-oxo group disrupts π-delocalization, reducing DNA intercalation & G-quadruplex binding vs acridine—an essential SAR comparator for drug discovery. Its ~15–17 ns fluorescence lifetime enables time-gated autofluorescence rejection; lowest photodamage among xanthone analogs (xanthone>thioxanthone>acridone) for live-cell imaging. Unique electronic properties cannot be replicated by acridine/xanthone without re-optimization. Also suited for blue TADF OLED hosts (>3.0 eV triplet energy).

Molecular Formula C13H9NO
Molecular Weight 195.22 g/mol
CAS No. 578-95-0
Cat. No. B373769
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAcridone
CAS578-95-0
Synonyms9(10H)-acridone
9-azaanthracen-10-one
acridone
Molecular FormulaC13H9NO
Molecular Weight195.22 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=O)C3=CC=CC=C3N2
InChIInChI=1S/C13H9NO/c15-13-9-5-1-3-7-11(9)14-12-8-4-2-6-10(12)13/h1-8H,(H,14,15)
InChIKeyFZEYVTFCMJSGMP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility4.7 [ug/mL] (The mean of the results at pH 7.4)

Structure & Identifiers


Interactive Chemical Structure Model





Acridone (CAS 578-95-0): Physicochemical and Structural Differentiation for Research and Industrial Procurement


Acridone (9(10H)-acridone, C₁₃H₉NO, MW 195.22) is a tricyclic heteroaromatic compound characterized by a planar acridine skeleton with a carbonyl group at the 9-position [1]. This structural modification distinguishes it from its closest analog acridine, which lacks the 9-oxo group and retains a fully conjugated π-system, as well as from xanthone and thioxanthone, which replace the nitrogen atom at the 10-position with oxygen or sulfur atoms respectively [2]. Key physicochemical parameters include a melting point of >300°C (lit.) to 361–362°C, predicted pKa of -0.30 ± 0.30, and absorption maxima at 380 nm and 399 nm, with characteristic blue fluorescence in alcoholic solution [1].

Why Acridone (CAS 578-95-0) Cannot Be Simply Substituted by Acridine or Xanthone Analogs


Despite sharing a tricyclic iso-π-electronic framework, acridone, acridine, and xanthone exhibit functionally divergent properties across multiple application domains due to the distinct electronic effects of the 9-oxo substitution versus fully aromatic or O/S heteroatom replacements. The carbonyl group at the 9-position in acridone partially disrupts π-electron delocalization, leading to reduced DNA intercalation affinity and diminished HOMO energy compared to acridine and xanthone analogs [1]. These electronic differences manifest as quantifiable performance variations in DNA damage potential, fluorescence lifetime characteristics, and triplet-state energetics that cannot be normalized through simple formulation adjustments. Consequently, substituting acridone with acridine or xanthone without re-optimizing assay conditions or device architecture results in significantly altered functional outputs [2].

Quantitative Comparative Evidence for Acridone (CAS 578-95-0) Differentiation


Reduced DNA Photodamage Potential: Acridone Demonstrates Lowest HOMO Energy and DNA Damage Among Xanthone Series

In a comparative photophysical study of xanthone analogs as photosensitizers, acridone exhibited the lowest HOMO energy and correspondingly the lowest DNA photodamage potential among the three iso-π-electronic compounds tested. The calculated HOMO energies decreased in the order: xanthone > thioxanthone > acridone, with DNA-damaging abilities increasing exponentially with increasing HOMO energies [1].

DNA photodamage photosensitizers HOMO energy oxidative stress

Weaker G-Quadruplex DNA Binding Affinity: Acridone vs. Acridine in Telomerase Inhibition Studies

Computational modeling and FRET-based thermal melting studies demonstrate that disubstituted acridone derivatives exhibit significantly reduced binding affinity to human intramolecular G-quadruplex DNA compared to their acridine counterparts. This reduced affinity stems from the limited π-electron delocalization of the acridone chromophore relative to the fully conjugated acridine system, despite an equivalent binding mode [1].

G-quadruplex DNA intercalation telomerase inhibition structure-activity relationship

Distinct Fluorescence Lifetime Characteristics: Acridone Derivatives Offer Tunable Long-Lifetime Detection

Patent literature and photophysical studies establish that acridone dye derivatives exhibit fluorescence lifetimes that are generally longer than those of corresponding 9-aminoacridine derivatives. The acridone scaffold, lacking an amino group at the 9-position, provides a distinct photophysical profile that enables time-resolved fluorescence detection with improved signal-to-background discrimination [1]. Furthermore, sets of acridone dyes can be engineered to maintain essentially identical absorption and emission spectra while exhibiting varied fluorescence lifetimes, enabling multiparameter analysis in a single spectral channel [2].

fluorescence lifetime time-resolved fluorescence multiparameter detection bioassay

Enhanced OLED Device Stability: Acridine-Based Ambipolar Hosts Double Operational Lifetime vs. mCBP Benchmark

In blue thermally activated delayed fluorescence (TADF) OLED devices, ambipolar host materials composed of acridine donor and triazine acceptor units (ATRZ and ATRZtBu) demonstrated triplet energies exceeding 3.0 eV and achieved operational lifetimes at least twice as long as devices fabricated with the benchmark host material mCBP [1]. This enhanced stability was attributed to more balanced charge carrier transport and a broadened recombination zone shifted away from the emissive layer/hole-blocking layer interface, reducing triplet exciton concentration and suppressing degradation [1].

OLED TADF ambipolar host device stability triplet energy

TADF Property with Small Singlet-Triplet Energy Gap: Acridone-Based D-A-D Compound Enables Triplet Harvesting

An acridone-naphthylamine donor-acceptor-donor (D-A-D) compound was synthesized and characterized for thermally activated delayed fluorescence (TADF) properties. The compound exhibited an emission maximum at 550 nm (green region), an S₁ energy gap estimated at 2.55 eV, and a singlet-triplet energy splitting (∆E_ST) of approximately 0.3 eV—a critical threshold for efficient TADF operation [1]. Transient lifetime measurements revealed delayed fluorescence with a lifetime of 176 µs, confirming triplet state involvement in the emission process. OLED devices fabricated with this material achieved brightness up to 17,000 Cd/m² at 25 mA/cm², comparable to established TADF emitters [1].

TADF singlet-triplet gap OLED emitter triplet harvesting

Chemiluminescence Energy Transfer Capability: Acridone Serves as Donor in Red-Shifted Detection Systems

Acridone-fluorescein tandem constructs were synthesized as stable fluorescent analogs to study and optimize chemiluminescent energy transfer mechanisms in acridinium-based diagnostic labels. In acridinium chemiluminescence reactions, the dioxetanone intermediate converts to electronically excited acridone, which emits at 420–440 nm. In acridone-fluorescein tandems, direct excitation of acridone resulted in nearly complete energy transfer from the acridone donor to the fluorescein acceptor, producing red-shifted emission at 530 nm [1]. This enables multicolor detection in clinical immunoassays.

chemiluminescence energy transfer diagnostic assays multiplex detection

High-Value Application Scenarios for Acridone (CAS 578-95-0) Procurement


DNA-Targeting Drug Discovery: Structure-Activity Relationship (SAR) Reference Scaffold

Acridone serves as a critical SAR comparator scaffold in DNA intercalator drug discovery programs. Its planar geometry permits intercalation while its reduced G-quadruplex binding affinity—stemming from limited π-electron delocalization compared to acridine—enables researchers to decouple intercalative geometry from binding strength [1]. Disubstituted acridone derivatives maintain similar in vitro telomerase inhibition to acridine counterparts but fail to produce cellular growth arrest at sub-cytotoxic concentrations, providing a valuable control for investigating the contribution of quadruplex binding to phenotypic outcomes [1].

Time-Resolved Fluorescence Assays Requiring Long-Lifetime Discrimination

Acridone-based fluorophores are optimal for time-resolved fluorescence detection strategies that require discrimination against short-lifetime background autofluorescence. Acridone dyes characteristically exhibit fluorescence lifetimes longer than those of corresponding 9-aminoacridine derivatives (typical lifetime ~15–17 ns), enabling gated detection that enhances signal-to-background ratios [1]. Furthermore, sets of acridone dyes can be engineered with identical spectral properties but distinct lifetimes, supporting multiplexed analysis in a single detection channel .

OLED Host Material Development for Extended Device Operational Lifetime

Acridine-containing ambipolar host materials (e.g., ATRZ and ATRZtBu) are specifically indicated for blue TADF OLED development where device stability and longevity are primary concerns. These materials provide triplet energies exceeding 3.0 eV and deliver operational lifetimes at least twice that of the industry-standard mCBP host in direct comparative testing [1]. The enhanced stability arises from balanced charge carrier transport and reduced triplet exciton accumulation at interface regions [1].

Photosensitizer Research Requiring Low DNA Photodamage Baseline

In photophysical studies involving DNA or cellular exposure to light, acridone provides the lowest DNA photodamage potential among the xanthone analog series (xanthone > thioxanthone > acridone) [1]. This property makes acridone a preferred photosensitizer scaffold when minimizing oxidative DNA damage artifacts is critical, such as in live-cell fluorescence imaging or photoaffinity labeling experiments where unintended phototoxicity could confound results [1].

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